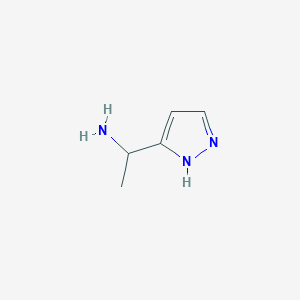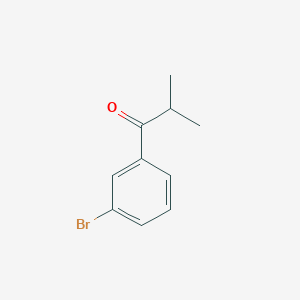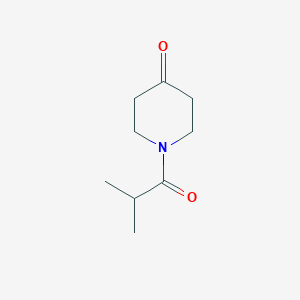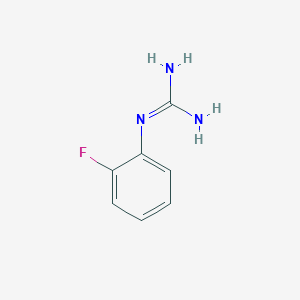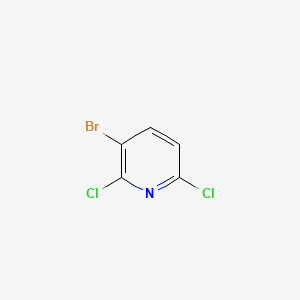
2-bromo-N,N-difenil anilina
Descripción general
Descripción
2-bromo-N,N-diphenylaniline (2-Br-N,N-DPPA) is an organobromide compound with the molecular formula C18H15BrN and is a derivative of aniline. It is an aromatic compound, meaning it has a stable ring structure with alternating double and single bonds. 2-Br-N,N-DPPA is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. It is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Síntesis Química
2-Bromo-N,N-difenil anilina se utiliza en la síntesis química . Es un compuesto con el Número CAS: 78600-31-4 y tiene un peso molecular de 324,22 .
Imágenes Biofluorescentes
Este compuesto se ha utilizado en el diseño racional de una molécula fluorescente emisora de infrarrojo cercano (NIR) soluble en agua con características de emisión inducida por agregación (AIE) . Esta molécula puede "iluminar" específicamente la membrana celular sin la participación de un procedimiento de lavado .
Imágenes Celulares Ultra Rápidas sin Lavado
El luminógeno AIE (AIEgen) derivado de this compound se utiliza en imágenes celulares ultrarrápidas sin lavado . El proceso de tinción se puede realizar simplemente agitando el cultivo con células a temperatura ambiente durante solo unos segundos después de la adición del AIEgen .
Ablación Fotodinámica de Células Cancerosas
El AIEgen también se ha desarrollado para servir como un excelente agente fototerapéutico para la generación de alta eficiencia de especies reactivas de oxígeno (ROS) tras la irradiación con luz visible . Esto permite su aplicación efectiva en la ablación fotodinámica de células cancerosas .
Farmacocinética
This compound puede tener aplicaciones en farmacocinética . La farmacocinética es el estudio de cómo un fármaco es absorbido, distribuido, metabolizado y excretado por el cuerpo .
Aspecto Medicamentoso
Este compuesto también puede tener aplicaciones en el campo del aspecto medicamentoso . El aspecto medicamentoso es un concepto cualitativo que se utiliza en el diseño de fármacos para determinar qué tan "medicamentoso" es una sustancia con respecto a los factores que afectan su potencia farmacológica .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Pharmacokinetics
- GI absorption : Low
- BBB permeant : No
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : Yes
- CYP2C9 inhibitor : Yes
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
These properties can impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-N,N-diphenylaniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets . .
Análisis Bioquímico
Biochemical Properties
2-Bromo-N,N-diphenylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 2-Bromo-N,N-diphenylaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 2-Bromo-N,N-diphenylaniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes or receptors is crucial for its biochemical activity. This binding can result in the inhibition of enzyme activity, altering the metabolic pathways within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N,N-diphenylaniline change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-N,N-diphenylaniline remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-N,N-diphenylaniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
2-Bromo-N,N-diphenylaniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-N,N-diphenylaniline is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s biochemical activity .
Subcellular Localization
The subcellular localization of 2-Bromo-N,N-diphenylaniline affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
2-bromo-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIANBZIVBPMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616860 | |
| Record name | 2-Bromo-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78600-31-4 | |
| Record name | 2-Bromo-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromotriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


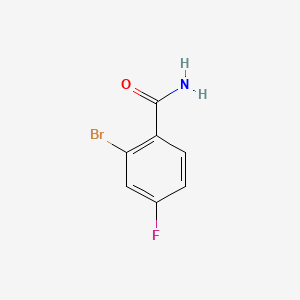
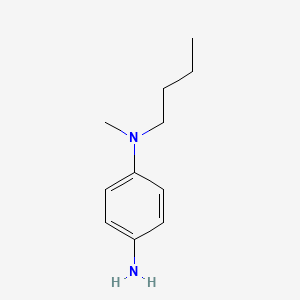
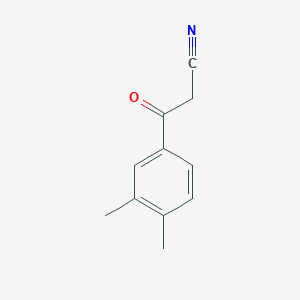
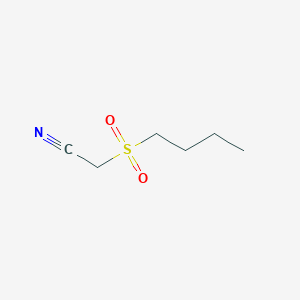
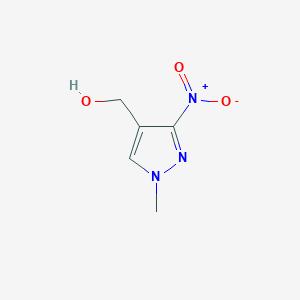
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

